2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(2-chloro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFOYEOZSRIHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid typically involves several steps, including the introduction of the amino group and the chlorination of the aromatic ring. One common synthetic route involves the reaction of 2-chloro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Strecker synthesis to introduce the amino acid functionality . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for halogenation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid has several scientific research applications:
Enzyme Inhibition: It exhibits inhibitory activity against aminopeptidases, enzymes responsible for cleaving peptide bonds at the N-terminus of proteins.
Neuroscience Research: The compound is investigated for its potential role in modulating neurotransmitter activity, which is crucial for brain function and communication.
Antibacterial Activity: Some studies have reported its antibacterial activity against certain bacterial strains, suggesting its potential as a novel antibacterial agent.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. It inhibits aminopeptidases by binding to the active site of the enzyme, preventing the cleavage of peptide bonds. This inhibition can affect various biological processes, making it a valuable tool for studying enzyme function and developing new therapeutic strategies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The chloro-methylphenyl group in the target compound enhances lipophilicity compared to hydroxylated analogs like levodopa . This may reduce aqueous solubility but improve membrane permeability.
Chirality and Enantiomer-Specific Applications :
- Both (R)- and (S)-enantiomers of the target compound are documented , similar to levodopa’s enantiomeric specificity in dopamine synthesis .
Pharmacological and Toxicological Profiles
- BMAA : Chronic exposure in rats led to brain concentrations of 10–30 µg/g at steady state, with neurotoxicity observed at doses >100 mg/kg .
- Levodopa : Rapidly metabolized to dopamine, with clinical efficacy dependent on blood-brain barrier transport—a property influenced by its dihydroxyphenyl group .
- Target Compound: Limited pharmacokinetic data are available, but its chloro-methylphenyl group may restrict blood-brain barrier permeability compared to smaller substituents (e.g., BMAA’s methylamino group) .
Biological Activity
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid, also known as (S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid, is a chiral amino acid derivative that has garnered significant attention in biological research due to its diverse biological activities. This compound is primarily investigated for its potential roles in enzyme inhibition, modulation of neurotransmitter systems, and as a candidate for drug development targeting various diseases.
- IUPAC Name : (S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- CAS Number : 1056934-22-5
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound inhibits aminopeptidases by binding to their active sites, thereby preventing the cleavage of peptide bonds.
- Neurotransmitter Modulation : It interacts with neurotransmitter receptors, potentially altering the release and uptake of neurotransmitters, which may influence brain function and communication.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties. A study on similar compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential in treating bacterial infections .
Antifungal Activity
The compound also shows antifungal activity, with studies revealing effective inhibition against various fungal strains. The minimal inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.039 mg/mL against pathogens such as Candida albicans and Bacillus mycoides .
Potential as a Drug Candidate
In medicinal chemistry, this compound is being explored for its ability to modulate biological pathways associated with diseases such as cystic fibrosis. Its role as a ligand for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) highlights its therapeutic potential .
Case Studies
- Antibacterial Study : A comparative analysis of various alkaloid derivatives revealed that compounds structurally similar to this compound exhibited strong antibacterial activity against multiple strains with MIC values ranging from 0.0048 to 0.0195 mg/mL .
- Antiproliferative Activity : A series of synthesized derivatives demonstrated significant antiproliferative effects against cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating promising efficacy compared to standard treatments like doxorubicin .
Data Tables
Q & A
Q. What are the common synthetic routes for 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves halogenation of phenylalanine derivatives or coupling reactions. For example, chlorination of 4-methylphenyl groups followed by amino acid functionalization via Strecker synthesis or enzymatic resolution can yield the target compound. Reaction conditions such as temperature (e.g., 25–85°C for crystallization) and solvent polarity significantly impact enantiomeric purity and yield. Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP) may enhance stereoselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
- NMR : Look for doublets in aromatic regions (δ 7.2–7.5 ppm for chloro-substituted phenyl) and α-proton splitting (δ 3.8–4.2 ppm for the chiral center).
- Mass Spectrometry : Molecular ion peaks at m/z 243.7 (C₁₀H₁₁ClNO₂) with fragmentation patterns indicating loss of COOH or Cl groups.
- IR : Broad O-H stretches (~2500–3300 cm⁻¹) for carboxylic acid and N-H bends (~1600 cm⁻¹) .
Q. How should researchers handle stability issues during storage, particularly for enantiomerically pure forms?
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent racemization and photodegradation. Use desiccants to avoid hygroscopic decomposition. Purity should be verified via HPLC (C18 columns, 0.1% TFA in H₂O/ACN mobile phase) before critical experiments .
Advanced Research Questions
Q. What biocatalytic strategies can improve stereoselective synthesis of this compound?
Immobilized enzymes like phenylalanine ammonia-lyase (PAL) or transaminases can catalyze enantioselective amination. For instance, SwCNTNH₂-PAL biocatalysts have been used in batch-mode reactions for analogous amino acids, achieving >90% enantiomeric excess (ee) at 25°C . Optimize pH (7.5–8.5) and cofactor (PLP) concentrations to minimize side reactions.
Q. How can researchers resolve contradictions in NMR data arising from diastereomeric impurities during synthesis?
- 2D NMR (COSY, HSQC) : Differentiate diastereomers via coupling constants and cross-peak patterns.
- Chiral Derivatization : Use Mosher’s acid to convert enantiomers into diastereomers for clear separation in HPLC .
- Reference Standards : Compare with certified impurities (e.g., EP-grade impurities listed in pharmacopeial guidelines) .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee.
- Crystallization-Induced Diastereomer Transformation (CIDT) : Use chiral resolving agents (e.g., L-tartaric acid) to preferentially crystallize the desired enantiomer .
Q. How do substituents (e.g., Cl, CH₃) on the phenyl ring affect biological activity in enzyme inhibition studies?
The electron-withdrawing Cl group enhances binding to hydrophobic enzyme pockets (e.g., tyrosine kinases), while the methyl group increases steric hindrance, reducing off-target interactions. Competitive inhibition assays (IC₅₀) with UV/Vis or fluorescence detection are recommended .
Q. What advanced computational methods predict the compound’s reactivity in metabolic pathways?
- DFT Calculations : Model transition states for hydroxylation or dechlorination using Gaussian09 at the B3LYP/6-31G* level.
- MD Simulations : Analyze binding affinities to cytochrome P450 enzymes (e.g., CYP2D6) using GROMACS .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
